molecular formula C15H24FN5 B11740972 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740972
M. Wt: 293.38 g/mol
InChI Key: VANZFXFUMCWQOB-UHFFFAOYSA-N
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Description

The compound “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features two pyrazole rings, each substituted with various functional groups, making it a unique and potentially versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, which are then functionalized with the appropriate substituents. The final step involves coupling the two pyrazole rings through a methylamine linkage.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Functionalization: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and fluorinating agents.

    Coupling: The two functionalized pyrazole rings are coupled using a methylamine linker, typically under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of de-fluorinated analogs.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This compound could be investigated for similar properties.

Medicine

In medicine, the compound could be studied for its potential therapeutic effects. Pyrazole derivatives have been explored as drug candidates for various diseases, including cancer, diabetes, and neurological disorders. This compound could be a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers and coatings. Its unique structure could impart desirable properties like thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-5-fluoropyrazole
  • 1-(2-methylpropyl)-3-methylpyrazole
  • 4-methyl-1H-pyrazole

Uniqueness

The uniqueness of “(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” lies in its dual pyrazole structure with diverse functional groups. This provides a versatile platform for further functionalization and exploration in various fields. Its potential bioactivity and unique chemical properties make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H24FN5

Molecular Weight

293.38 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C15H24FN5/c1-5-21-15(16)14(12(4)19-21)8-17-6-13-7-18-20(10-13)9-11(2)3/h7,10-11,17H,5-6,8-9H2,1-4H3

InChI Key

VANZFXFUMCWQOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNCC2=CN(N=C2)CC(C)C)F

Origin of Product

United States

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